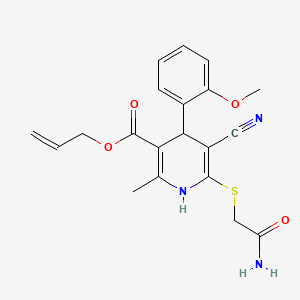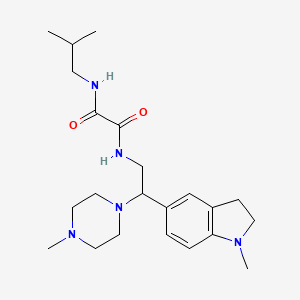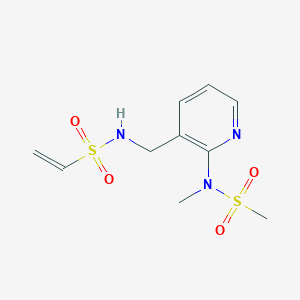![molecular formula C6H10N2S B2703504 Methyl[2-(1,3-thiazol-2-yl)ethyl]amine CAS No. 152483-10-8](/img/structure/B2703504.png)
Methyl[2-(1,3-thiazol-2-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[2-(1,3-thiazol-2-yl)ethyl]amine is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
科学的研究の応用
Methyl[2-(1,3-thiazol-2-yl)ethyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential use in developing new drugs with anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
将来の方向性
作用機序
Target of Action
Methyl[2-(1,3-thiazol-2-yl)ethyl]amine is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds . .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to have a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic .
Result of Action
It is known that thiazole derivatives can have a variety of biological effects, including antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic activities .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
生化学分析
Biochemical Properties
Methyl[2-(1,3-thiazol-2-yl)ethyl]amine, due to its thiazole ring, can interact with various enzymes, proteins, and other biomolecules. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the thiazole ring highly reactive and a significant synthon for the production of a wide range of new chemical compounds .
Cellular Effects
The cellular effects of this compound are diverse due to the versatility of the thiazole ring. Thiazoles have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The thiazole ring’s aromaticity allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Temporal Effects in Laboratory Settings
The stability and degradation of thiazole derivatives have been studied extensively .
Dosage Effects in Animal Models
Thiazole derivatives have been shown to exhibit various biological activities, which could potentially vary with dosage .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives are known to interact with various targeting signals and post-translational modifications that direct them to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for thiazole derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Methyl[2-(1,3-thiazol-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl[2-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N-methyl-2-(1,3-thiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-7-3-2-6-8-4-5-9-6/h4-5,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGZQRLVVAAFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2703421.png)
![5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline](/img/structure/B2703424.png)
![ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703425.png)


![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2703429.png)


![5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2703432.png)
![4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide](/img/structure/B2703434.png)
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B2703435.png)
![N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2703437.png)
![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2703440.png)
![1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2703444.png)
